TMP-153

Description

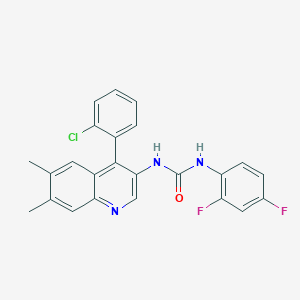

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKNNBNIAHVVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155987 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128831-46-9 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TMP-153, a potent and orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This compound has demonstrated significant hypocholesterolemic effects in preclinical studies, positioning it as a molecule of interest in the research of atherosclerosis and hypercholesterolemia.

Introduction

This compound, with the chemical name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a small molecule inhibitor of ACAT.[1][2] ACAT is a crucial enzyme responsible for the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the regulation of intracellular cholesterol homeostasis. By inhibiting ACAT, this compound effectively reduces plasma cholesterol levels.[1][3]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of ACAT in both the intestine and the liver.[3][4] The inhibition of intestinal ACAT leads to a marked reduction in the absorption of dietary cholesterol.[1] In the liver, the inhibition of ACAT decreases the esterification of cholesterol, which in turn leads to a reduction in the secretion of cholesterol into the bloodstream.[5] Studies have shown that the mode of inhibition for rat intestinal ACAT is non-competitive.[1]

The downstream effects of ACAT inhibition by this compound include a significant reduction in plasma total cholesterol and low-density lipoprotein (LDL)-cholesterol levels.[5] Notably, it does not appear to affect high-density lipoprotein (HDL)-cholesterol levels.[5] The reduction in hepatic unesterified and esterified cholesterol content is also associated with an increase in LDL receptors, leading to enhanced clearance of LDL from the circulation.[5]

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species/Cell Line | IC50 Value | Reference |

| Hepatic and Intestinal ACAT | Various Animals | ~5-10 nM | [1][3][4] |

| Intestinal ACAT | Golden Hamster | 2.3 nM | [1] |

| Cholesterol Esterification | LS180 (Human Colonic Adenocarcinoma) | 150 nM | [1] |

| Cholesterol Esterification | HepG2 (Human Hepatoma) | 330 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Species | Diet | Endpoint | ED50 Value | Reference |

| Rat | Cholesterol Diet | Plasma Cholesterol Reduction | 0.25 mg/kg/day | [1] |

| Golden Hamster | Stock Diet | Plasma Cholesterol Reduction | 0.81 mg/kg/day | [1] |

| Golden Hamster | Cholesterol Diet | Plasma Cholesterol Reduction | 8.01 mg/kg/day | [1] |

Table 3: Effects of this compound on Plasma Lipoproteins in Golden Hamsters

| Treatment | Dose | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Reference |

| This compound | 0.5-1.5 mg/kg | Dose-dependent reduction | Dose-dependent reduction | No effect | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACAT Inhibition Assay

The inhibitory activity of this compound on ACAT was assessed using microsomes from the liver and small intestine of various animal species. The standard assay mixture contained:

-

Phosphate buffer

-

Bovine serum albumin

-

Dithiothreitol

-

[1-14C]Oleoyl-CoA

-

Cholesterol (substrate)

-

ACAT enzyme source (microsomes)

The reaction was initiated by the addition of the enzyme source and incubated. The formed [14C]cholesteryl oleate was extracted and quantified by thin-layer chromatography and liquid scintillation counting. The IC50 values were determined from the dose-response curves.

Cholesterol Esterification in Cultured Cells

Human colonic adenocarcinoma cells (LS180) and human hepatoma cells (HepG2) were used to evaluate the effect of this compound on intracellular cholesterol esterification.[1]

-

Cells were cultured in appropriate media.

-

Cells were pre-incubated with various concentrations of this compound.

-

[14C]Oleate complexed with albumin was added to the medium.

-

After incubation, the cellular lipids were extracted.

-

The amount of [14C]cholesteryl oleate was determined by thin-layer chromatography and liquid scintillation counting to assess the rate of cholesterol esterification.

Workflow for in-vitro cholesterol esterification assay.

In Vivo Cholesterol Absorption Studies

The effect of this compound on cholesterol absorption was studied in rats.[1]

-

Rats were fasted overnight.

-

A lipid emulsion containing [14C]cholesterol was administered orally.

-

This compound was administered orally at a dose of 1 mg/kg.[1]

-

Lymph was collected from the thoracic duct for a specified period.

-

The amount of [14C]cholesterol in the collected lymph was measured to determine the extent of cholesterol absorption.

Hypocholesterolemic Effect in Animal Models

The plasma cholesterol-lowering effect of this compound was evaluated in rats and golden hamsters.[1]

-

Animals were fed either a stock diet or a cholesterol-enriched diet.

-

This compound was administered as a dietary admixture at various concentrations.

-

Blood samples were collected at baseline and after a specified treatment period.

-

Plasma total cholesterol, LDL-cholesterol, and HDL-cholesterol levels were determined using enzymatic kits.

-

The ED50 values were calculated from the dose-response relationship.

Hepatic Cholesterol Secretion in Golden Hamsters

The impact of this compound on hepatic cholesterol secretion was investigated in golden hamsters.[5]

-

Hamsters were treated with this compound.

-

Triton WR-1339 was injected intravenously to block the peripheral catabolism of lipoproteins.

-

The rate of cholesterol influx into the plasma, primarily from the liver, was measured over time.

-

Cholesterol absorption was also determined to calculate the net hepatic cholesterol secretion.

Conclusion

This compound is a potent, orally active ACAT inhibitor with a clear mechanism of action and demonstrated efficacy in reducing plasma cholesterol levels in preclinical models. Its ability to inhibit both intestinal cholesterol absorption and hepatic cholesterol secretion makes it a valuable tool for research in the field of lipid metabolism and atherosclerosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers investigating novel therapeutic strategies for hypercholesterolemia.

References

- 1. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of TMP-153, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACAT inhibition, particularly in the context of atherosclerosis and hypercholesterolemia.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea, is a quinolyl derivative.[1][2] Its structure is characterized by a central urea linkage connecting a substituted quinoline moiety and a difluorophenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea | [1][2] |

| Molecular Formula | C₂₄H₁₈ClF₂N₃O | [3] |

| Molecular Weight | 437.87 g/mol | [3] |

| CAS Number | 128831-46-9 | [3] |

| Appearance | Powder | [4] |

| Purity | ≥98% |

Pharmacological Properties and Mechanism of Action

This compound is an orally active and potent inhibitor of both hepatic and intestinal ACAT.[4] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or for packaging into lipoproteins. By inhibiting ACAT, this compound effectively blocks this process, leading to a reduction in cholesterol absorption from the intestine and decreased secretion of cholesterol-rich lipoproteins from the liver.

The primary mechanism of action of this compound is the non-competitive inhibition of ACAT.[5] This inhibition leads to a decrease in the levels of esterified cholesterol and an increase in unesterified cholesterol within hepatic cells.[6] This alteration in intracellular cholesterol homeostasis is believed to upregulate LDL receptors, leading to increased clearance of LDL-cholesterol from the plasma.[6]

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | System | IC₅₀ / ED₅₀ | Reference(s) |

| ACAT Inhibition | Hepatic and intestinal ACAT from various animals | ~ 5-10 nM | [5] |

| Intestinal ACAT from Golden hamsters | 2.3 nM | [5] | |

| Cholesterol Esterification Inhibition | Human colonic adenocarcinoma cells (LS180) | 150 nM | [5] |

| Human hepatoma cells (HepG2) | 330 nM | [5] | |

| Plasma Cholesterol Reduction | Rats (cholesterol-fed) | ED₅₀ = 0.25 mg/kg/day | [5] |

| Golden hamsters (stock diet) | ED₅₀ = 0.81 mg/kg/day | [5] | |

| Golden hamsters (cholesterol-fed) | ED₅₀ = 8.01 mg/kg/day | [5] |

Signaling Pathway in Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, which are rich in cholesterol. By inhibiting ACAT, this compound intervenes in a key process of lipid accumulation within the arterial wall. The following diagram illustrates the proposed mechanism of action of this compound in the context of atherosclerosis.

Caption: this compound inhibits ACAT in the intestine and liver.

Experimental Protocols

Generalized Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, a general synthesis can be conceptualized based on the formation of urea compounds. The synthesis would likely involve the reaction of an appropriately substituted quinoline amine with a difluorophenyl isocyanate or a related carbonyl-containing precursor.

Caption: A plausible synthetic route to this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on ACAT.

References

- 1. N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | C24H18ClF2N3O | CID 125289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Integrative Perspectives on Atherosclerosis: From Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-[4-(2-chlorophenyl)-6,7-dimethyl-quinolin-3-yl]-3-(2,4-difluoropheny l)urea suppliers & manufacturers in China [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

TMP-153: A Preclinical Deep Dive into its Mechanism of Action as a Potent ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP-153 is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) that has demonstrated significant cholesterol-lowering effects in preclinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental methodologies, and visual representations of its place in cellular signaling. While this compound has shown promise in animal models, no clinical trial data for this specific compound is publicly available. This document will focus on its preclinical pharmacology to inform researchers and drug development professionals in the field of cholesterol metabolism and cardiovascular disease.

Core Mechanism of Action: ACAT Inhibition

This compound's primary mechanism of action is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage process, leading to an increase in the intracellular pool of free cholesterol.

This inhibition has been demonstrated to be non-competitive, as observed in studies with rat intestinal ACAT.[1] The potency of this compound varies across different species and tissues, with the most significant inhibition seen in the intestinal ACAT of Golden hamsters.[1]

Quantitative Preclinical Data

The inhibitory activity and in vivo efficacy of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species/Cell Line | IC50 Value | Reference |

| Hepatic and Intestinal ACAT | Various Animals | ~5-10 nM | [1] |

| Intestinal ACAT | Golden Hamster | 2.3 nM | [1] |

| Cholesterol Esterification | LS180 (Human Colon Adenocarcinoma) | 150 nM | [1] |

| Cholesterol Esterification | HepG2 (Human Hepatoma) | 330 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Diet | Effect | ED50 Value | Reference |

| Rat | Cholesterol Diet | Plasma Cholesterol Reduction | 0.25 mg/kg/day | [1] |

| Golden Hamster | Stock Diet | Hypocholesterolemic Effect | 0.81 mg/kg/day | [1] |

| Golden Hamster | Cholesterol Diet | Hypocholesterolemic Effect | 8.01 mg/kg/day | [1] |

Key Preclinical Findings and their Implications

Preclinical studies in rats and golden hamsters have revealed several key effects of this compound on cholesterol metabolism:

-

Inhibition of Cholesterol Absorption: Oral administration of this compound has been shown to markedly inhibit the absorption of cholesterol from the small intestine.[1]

-

Reduction of Plasma Cholesterol: this compound dose-dependently reduces total and LDL-cholesterol levels in plasma.[2]

-

Hepatic Action: The primary cholesterol-lowering effect of this compound is attributed to its action in the liver.[2] It significantly reduces both unesterified and esterified cholesterol content in the liver.[2]

-

Increased LDL Receptor Expression: The reduction in hepatic cholesterol content leads to a compensatory increase in the expression of LDL receptors, which in turn enhances the clearance of LDL-cholesterol from the circulation.[2] This is evidenced by a shortened half-life of [125I]-LDL in this compound treated hamsters.[2]

Signaling Pathway

The mechanism of action of this compound can be visualized as a cascade of events initiated by the inhibition of ACAT. The following diagram illustrates the proposed signaling pathway leading to reduced plasma LDL-cholesterol.

Experimental Methodologies

The following outlines the general protocols for the key types of experiments conducted to elucidate the mechanism of action of this compound.

In Vitro ACAT Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on ACAT enzyme activity.

In Vivo Cholesterol Absorption Study

This study aims to assess the effect of this compound on the absorption of dietary cholesterol in an animal model.

Discussion and Future Outlook

This compound has demonstrated a clear and potent mechanism of action as an ACAT inhibitor in preclinical models, leading to beneficial effects on plasma cholesterol levels. Its primary action in the liver, resulting in increased LDL receptor expression, is a well-understood pathway for cholesterol reduction.

However, the lack of publicly available clinical trial data for this compound makes it difficult to assess its translational potential. It is important to note that other non-selective ACAT inhibitors, such as avasimibe and pactimibe, have failed in clinical trials for atherosclerosis due to a lack of efficacy and, in some cases, adverse cardiovascular outcomes.[3][4] These failures have been attributed to the complex role of ACAT in various cell types and the potential for unintended consequences of its broad inhibition.

Future research in this area may focus on the development of isoform-selective ACAT inhibitors (ACAT1 vs. ACAT2) to target specific aspects of cholesterol metabolism with greater precision and potentially improved safety profiles. While the preclinical data for this compound is compelling, its future as a therapeutic agent remains uncertain without human clinical data.

Conclusion

References

- 1. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TMP-153: A Technical Guide for Researchers

An In-depth Examination of a Potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TMP-153, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This compound, chemically identified as N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, has demonstrated significant cholesterol-lowering properties in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of ACAT inhibitors.

Discovery and Rationale

The discovery of this compound emerged from research programs focused on identifying novel therapeutic agents for hypercholesterolemia, a major risk factor for atherosclerosis and cardiovascular disease. The enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Inhibition of ACAT was identified as a promising strategy to reduce intestinal cholesterol absorption and limit the accumulation of cholesteryl esters in the liver and arterial walls.

Early structure-activity relationship (SAR) studies on a series of 3-quinolylurea derivatives identified key structural motifs required for potent ACAT inhibition. These studies revealed that substitution at the 4-position of the quinoline ring with a phenyl group and specific substitutions on the N'-phenylurea moiety were critical for high-affinity binding to the enzyme. This compound was synthesized as part of these efforts and was found to be a highly potent inhibitor of ACAT.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the urea linkage between a substituted 3-aminoquinoline core and a substituted phenyl isocyanate. A plausible synthetic route is detailed below.

Step 1: Synthesis of the 3-Aminoquinoline Intermediate

The key intermediate, 3-amino-4-(2-chlorophenyl)-6,7-dimethylquinoline, is synthesized starting from appropriately substituted anilines and β-ketoesters, followed by cyclization and reduction of a nitro group to the corresponding amine.

Step 2: Formation of the Urea

The final step involves the reaction of the 3-aminoquinoline intermediate with 2,4-difluorophenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature to yield N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea (this compound).

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of ACAT from various sources and exhibits significant hypocholesterolemic effects in animal models. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Species/Cell Line | Value | Reference |

| ACAT IC50 | Rat Intestinal ACAT | Non-competitive inhibition | [1] |

| Golden Hamster Intestinal ACAT | 2.3 nM | [1] | |

| Hepatic and Intestinal ACAT (various animals) | ~5-10 nM | [1] | |

| Human Colonic Adenocarcinoma Cells (LS180) | 150 nM | [1] | |

| Human Hepatoma Cells (HepG2) | 330 nM | [1] |

Table 1: In Vitro ACAT Inhibitory Activity of this compound

| Animal Model | Diet | Parameter | Value | Reference |

| Rats | Cholesterol-fed | Plasma Cholesterol Reduction (ED50) | 0.25 mg/kg/day | [1] |

| Golden Hamsters | Stock Diet | Plasma Cholesterol Reduction (ED50) | 0.81 mg/kg/day | [1] |

| Golden Hamsters | Cholesterol-fed | Plasma Cholesterol Reduction (ED50) | 8.01 mg/kg/day | [1] |

| Golden Hamsters | - | Reduction in Plasma Total and LDL-Cholesterol | Dose-dependent (0.5-1.5 mg/kg) | [2] |

Table 2: In Vivo Hypocholesterolemic Effects of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its cholesterol-lowering effects primarily through two mechanisms: inhibition of intestinal cholesterol absorption and modulation of hepatic cholesterol metabolism. By inhibiting ACAT in the intestines, this compound prevents the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream. In the liver, inhibition of ACAT leads to a decrease in the synthesis and secretion of cholesteryl ester-rich very-low-density lipoproteins (VLDL). The reduction in hepatic cholesteryl ester content also leads to an upregulation of LDL receptors, further clearing LDL cholesterol from the circulation.[2]

Caption: Mechanism of action of this compound in the intestine and liver.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and related compounds.

Microsomal ACAT Inhibition Assay

This assay measures the in vitro inhibitory activity of a compound against ACAT in liver microsomes.

Materials:

-

Rat or hamster liver microsomes

-

[1-14C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Petroleum ether

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, and liver microsomes.

-

Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding TCA.

-

Extract the labeled cholesteryl esters with petroleum ether.

-

Evaporate the organic solvent and dissolve the residue in scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the in vitro microsomal ACAT inhibition assay.

In Vivo Cholesterol Absorption Assay

This assay measures the effect of a test compound on the absorption of dietary cholesterol in an animal model.

Materials:

-

Golden Syrian hamsters

-

[14C]Cholesterol

-

Olive oil

-

Test compound (this compound)

-

Feces collection cages

Procedure:

-

Acclimatize hamsters to individual feces collection cages.

-

Administer the test compound (this compound) or vehicle orally to the hamsters.

-

After a set period (e.g., 1 hour), administer an oral dose of [14C]cholesterol dissolved in olive oil.

-

Collect feces for 48-72 hours.

-

At the end of the collection period, euthanize the animals and collect the liver and plasma.

-

Extract total lipids from the feces and a portion of the liver.

-

Measure the radioactivity in the fecal and liver extracts, and in the plasma using a liquid scintillation counter.

-

Calculate the percentage of cholesterol absorption as: (Total administered radioactivity - Radioactivity in feces) / Total administered radioactivity * 100.

Measurement of Hepatic Cholesterol and Triglyceride Content

This protocol describes the quantification of cholesterol and triglyceride levels in liver tissue.

Materials:

-

Liver tissue from experimental animals

-

Chloroform/methanol mixture (2:1, v/v)

-

Saline (0.9% NaCl)

-

Commercially available cholesterol and triglyceride assay kits

Procedure:

-

Homogenize a known weight of liver tissue in a chloroform/methanol mixture.

-

Add saline to the homogenate to induce phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).

-

Determine the total cholesterol and triglyceride concentrations using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

Express the results as mg of cholesterol or triglyceride per gram of liver tissue.

Conclusion

This compound is a potent, orally active ACAT inhibitor with significant cholesterol-lowering effects demonstrated in preclinical models. Its mechanism of action, involving the dual inhibition of intestinal cholesterol absorption and hepatic VLDL production, makes it an interesting pharmacological tool for studying cholesterol metabolism. The synthetic route and experimental protocols provided in this guide offer a framework for the further investigation of this compound and the development of novel ACAT inhibitors.

References

Unraveling the Target: A Technical Guide to the Biological Action of TMP-153

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biological target identification and mechanism of action of TMP-153, a potent small molecule inhibitor. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Core Target Identification: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Extensive research has unequivocally identified Acyl-CoA:cholesterol acyltransferase (ACAT) as the primary biological target of this compound.[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process in cellular cholesterol homeostasis. By inhibiting ACAT, this compound effectively modulates cholesterol metabolism, leading to a reduction in plasma cholesterol levels.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various preclinical models, demonstrating its efficacy as an ACAT inhibitor. The following tables summarize the key in vitro and in vivo activity data.

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

| Enzyme Source | IC50 (nM) |

| Rat Intestinal ACAT | ~5-10 |

| Rat Hepatic ACAT | ~5-10 |

| Golden Hamster Intestinal ACAT | 2.3 |

| Golden Hamster Hepatic ACAT | ~5-10 |

Data compiled from studies on the effects of this compound on intestinal and hepatic ACAT activities.[2]

Table 2: Cellular and In Vivo Efficacy of this compound

| Model | Endpoint | Measurement | Value |

| LS180 (Human Colon Adenocarcinoma Cells) | Cholesterol Esterification | IC50 | 150 nM |

| HepG2 (Human Hepatoma Cells) | Cholesterol Esterification | IC50 | 330 nM |

| Cholesterol-fed Rats | Plasma Cholesterol Reduction | ED50 | 0.25 mg/kg/day |

| Stock Diet-fed Golden Hamsters | Plasma Cholesterol Reduction | ED50 | 0.81 mg/kg/day |

| Cholesterol-fed Golden Hamsters | Plasma Cholesterol Reduction | ED50 | 8.01 mg/kg/day |

This table summarizes the efficacy of this compound in cellular models of cholesterol esterification and in animal models of hypercholesterolemia.[2]

Mechanism of Action: Signaling Pathway of ACAT Inhibition

This compound exerts its hypocholesterolemic effects primarily through the inhibition of ACAT in the intestine and liver. This inhibition disrupts the normal process of cholesterol absorption and storage, leading to a series of downstream effects that collectively lower plasma cholesterol.

In the intestine, inhibition of ACAT by this compound prevents the esterification of dietary and biliary cholesterol, a necessary step for its absorption into the lymphatic system via chylomicrons.[2] This leads to a direct reduction in the amount of cholesterol entering the bloodstream.

In the liver, this compound-mediated ACAT inhibition decreases the esterification of free cholesterol, thereby reducing its storage in lipid droplets and its incorporation into very-low-density lipoproteins (VLDL).[1] The resulting decrease in intracellular free cholesterol levels in hepatocytes leads to an upregulation of LDL receptors on the cell surface.[1] This, in turn, enhances the clearance of LDL-cholesterol from the plasma.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological activity, detailed methodologies for key experiments are provided below.

In Vitro ACAT Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on ACAT.

1. Preparation of Microsomes:

-

Homogenize fresh liver or intestinal tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction:

-

In a reaction tube, combine the microsomal preparation, a buffer containing bovine serum albumin (as a fatty acid carrier), and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture to allow for compound binding.

-

Initiate the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

3. Lipid Extraction and Analysis:

-

Terminate the reaction by adding a mixture of isopropanol and heptane.

-

Vortex and centrifuge to separate the phases. The upper heptane phase will contain the lipids.

-

Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).

-

Visualize and quantify the radiolabeled cholesteryl ester spots using autoradiography or a phosphorimager.

4. Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Cholesterol Esterification Assay

This protocol describes the measurement of cholesterol esterification in a cellular context.

1. Cell Culture and Treatment:

-

Culture cells, such as HepG2 or LS180, to near confluence in appropriate growth media.[2]

-

Pre-incubate the cells with serum-free media containing different concentrations of this compound for a specified duration.

2. Radiolabeling and Incubation:

-

Add [14C]oleic acid complexed to bovine serum albumin to the culture media.

-

Incubate the cells for a period sufficient to allow for the uptake and incorporation of the radiolabeled fatty acid into cholesteryl esters (e.g., 2-4 hours).

3. Lipid Extraction and Analysis:

-

Wash the cells with phosphate-buffered saline to remove excess radiolabel.

-

Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

-

Analyze the lipid extract by TLC as described in the in vitro assay protocol to separate and quantify the amount of [14C]cholesteryl esters.

4. Data Analysis:

-

Normalize the amount of radiolabeled cholesteryl ester to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of ACAT, with a well-defined mechanism of action that leads to the reduction of plasma cholesterol. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other ACAT inhibitors as potential therapies for hypercholesterolemia and related cardiovascular diseases. The visualization of the signaling pathways and experimental workflows aims to provide clarity and facilitate a deeper understanding of the compound's biological role.

References

- 1. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Guide to the In Vitro Activity of TMP-153, a Potent ACAT Inhibitor

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is intended to support researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding and further investigating the therapeutic potential of this compound, particularly in the context of atherosclerosis and hypercholesterolemia.

Core Mechanism of Action

This compound is a quinolyl derivative that functions as a powerful inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the intestinal absorption of dietary cholesterol and the assembly of lipoproteins in the liver[1]. By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters, leading to a decrease in cholesterol absorption and lower plasma cholesterol levels[2][3]. The inhibition by this compound has been characterized as non-competitive with respect to rat intestinal ACAT[2][3].

There are two known isoforms of ACAT: ACAT1, which is ubiquitous and the primary isoform in macrophages, and ACAT2, which is predominantly found in the intestines and liver[4][5]. While the specific isoform selectivity of this compound is not detailed in the provided search results, its activity in both hepatic and intestinal tissues suggests it may inhibit both[2][3].

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound from various in vitro studies.

Table 1: Inhibition of ACAT Activity in Different Tissues

| Animal Source | Tissue | IC50 (nM) | Reference |

| Golden Hamster | Intestine | 2.3 | [2] |

| Various Animals | Hepatic & Intestinal | ~ 5-10 | [2][3][5][6] |

Table 2: Inhibition of Cholesterol Esterification in Human Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Reference |

| LS180 | Human Colonic Adenocarcinoma | 150 | [2][3] |

| HepG2 | Human Hepatoma | 330 | [2][3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's in vitro activity.

ACAT Inhibition Assay (Microsomal)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on ACAT in microsomal preparations from tissues such as the liver or intestine.

Objective: To quantify the IC50 value of this compound against ACAT.

Principle: This assay measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate, typically [14C]oleoyl-CoA.

Materials:

-

Tissue homogenizer

-

Ultracentrifuge

-

Microsomal protein fraction (from liver or intestine)

-

Bovine Serum Albumin (BSA)

-

Free cholesterol in 45% (w/v) β-cyclodextrin

-

[14C]oleoyl-CoA

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform:methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Microsome Isolation: Isolate microsomes from the desired tissue (e.g., hamster liver) using differential centrifugation as previously described in the literature[4].

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method, such as the Lowry assay[4].

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol delivered in β-cyclodextrin. Add varying concentrations of this compound to different tubes to generate a dose-response curve.

-

Pre-incubation: Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding 30 nmol of [14C]oleoyl-CoA to the mixture and incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 2:1 chloroform:methanol.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase.

-

TLC Separation: Apply the extracted lipids to a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the band corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cholesterol Esterification Assay (Cell-Based)

This protocol describes a method to assess the effect of this compound on cholesterol esterification in cultured cells, such as HepG2 or LS180.

Objective: To determine the IC50 of this compound for the inhibition of cholesterol esterification in a cellular context.

Principle: This assay typically involves labeling cellular lipids with a radioactive precursor, such as [14C]oleic acid, and then measuring the incorporation of the label into cholesteryl esters.

Materials:

-

Cultured cells (e.g., HepG2, LS180)

-

Cell culture medium and supplements

-

This compound

-

[14C]oleic acid complexed to BSA

-

Hexane:isopropanol (3:2, v/v)

-

TLC plates

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period.

-

Radiolabeling: Add [14C]oleic acid complexed to BSA to the culture medium and incubate for a few hours to allow for its uptake and incorporation into cellular lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using a solvent mixture like hexane:isopropanol.

-

TLC Separation: Separate the extracted lipids by TLC to isolate the cholesteryl ester fraction.

-

Quantification: Quantify the amount of radioactivity in the cholesteryl ester band using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of cholesterol esterification at each this compound concentration and calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

The Cellular Dynamics of TMP-153: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular interactions and effects of TMP-153, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). While direct quantitative data on the cellular uptake and subcellular distribution of this compound are not extensively available in the public domain, this document synthesizes the existing knowledge on its potent biological activity, mechanism of action, and the experimental frameworks used to evaluate its efficacy.

Quantitative Efficacy of this compound

The biological activity of this compound has been quantified through both in vitro and in vivo studies, demonstrating its potent inhibitory effect on ACAT and its subsequent impact on cholesterol levels.

In Vitro Inhibition of ACAT

This compound has shown significant inhibitory activity against ACAT in various animal and human cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Target Enzyme/Cell Line | IC50 Value (nM) | Reference |

| Hepatic and Intestinal ACAT (various animals) | ~ 5-10 | [1][2] |

| Intestinal ACAT (Golden Hamsters) | 2.3 | [1] |

| Human Colonic Adenocarcinoma Cells (LS180) | 150 | [1] |

| Human Hepatoma Cells (HepG2) | 330 | [1] |

In Vivo Reduction of Plasma Cholesterol

Studies in animal models have established the effective dose of this compound for reducing plasma cholesterol levels. The half-maximal effective dose (ED50) varies depending on the animal model and dietary conditions.

| Animal Model | Diet | ED50 Value (mg/kg/day) | Reference |

| Rats | Cholesterol Diet | 0.25 | [1] |

| Golden Hamsters | Stock Diet | 0.81 | [1] |

| Golden Hamsters | Cholesterol Diet | 8.01 | [1] |

Mechanism of Action: ACAT Inhibition and Cholesterol Metabolism

This compound exerts its primary effect by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage or transport. By blocking this step, this compound initiates a cascade of events that ultimately leads to a reduction in plasma cholesterol levels. The primary site of action for this compound is believed to be the liver.[3]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Experimental Protocols and Methodologies

In Vitro ACAT Inhibition Assay

The inhibitory effect of this compound on ACAT activity is typically assessed using cell-based or microsomal assays.

-

Cell Culture: Human cell lines such as HepG2 (hepatoma) and LS180 (colonic adenocarcinoma) are cultured under standard conditions.[1]

-

Treatment: Cells are incubated with varying concentrations of this compound.

-

Measurement of Cholesterol Esterification:

-

A common method involves the use of a radiolabeled substrate, such as [14C]oleic acid or [14C]cholesterol.[1]

-

After incubation with the radiolabel, cellular lipids are extracted.

-

Thin-layer chromatography (TLC) is used to separate the different lipid species.

-

The amount of radiolabeled cholesteryl esters is quantified to determine the rate of cholesterol esterification and the inhibitory effect of this compound.

-

The following diagram outlines the general workflow for an in vitro ACAT inhibition assay.

Caption: General workflow for in vitro ACAT inhibition assay.

In Vivo Evaluation of Hypocholesterolemic Effects

Animal models, particularly golden Syrian hamsters and Sprague-Dawley rats, are used to assess the in vivo efficacy of this compound.[1][4]

-

Animal Models: Animals are divided into control and treatment groups. Hypercholesterolemia can be induced by a high-cholesterol diet.[4]

-

Drug Administration: this compound is typically administered orally, either as a dietary admixture or by gavage.[1]

-

Blood Sampling: Blood samples are collected at specified time points.

-

Lipid Profile Analysis: Plasma or serum is analyzed for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels.

-

Tissue Analysis: At the end of the study, liver and intestinal tissues may be collected to measure ACAT activity and cholesterol content.[3]

The following diagram illustrates the general workflow for in vivo studies of this compound.

Caption: General workflow for in vivo evaluation of this compound.

Concluding Remarks

This compound is a highly potent ACAT inhibitor with significant cholesterol-lowering effects demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of cholesterol esterification in the liver and intestine, leads to a favorable alteration of plasma lipid profiles. While the precise details of its cellular uptake and subcellular distribution remain to be fully elucidated, the existing data provide a strong foundation for its potential as a therapeutic agent. Further research focusing on the pharmacokinetics and cellular transport of this compound would provide valuable insights for its continued development.

References

- 1. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choosing hamsters but not rats as a model for studying plasma cholesterol-lowering activity of functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Data of TMP-153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data on TMP-153, a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is compiled from foundational studies on the compound, offering insights into its mechanism of action, pharmacological effects, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting ACAT, an intracellular enzyme responsible for the esterification of cholesterol. This inhibition leads to a cascade of effects that ultimately result in the lowering of plasma cholesterol levels. The compound has demonstrated activity against both hepatic and intestinal ACAT.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | System | IC50 Value |

| Hepatic and Intestinal ACAT | Various Animals | ~ 5-10 nM |

| Intestinal ACAT | Golden Hamsters | 2.3 nM |

| Cholesterol Esterification | Human Colonic Adenocarcinoma Cells (LS180) | 150 nM |

| Cholesterol Esterification | Human Hepatoma Cells (HepG2) | 330 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Diet | Endpoint | ED50 Value |

| Rats | Cholesterol Diet | Plasma Cholesterol Reduction | 0.25 mg/kg/day |

| Golden Hamsters | Stock Diet | Plasma Cholesterol Reduction | 0.81 mg/kg/day |

| Golden Hamsters | Cholesterol Diet | Plasma Cholesterol Reduction | 8.01 mg/kg/day |

Table 3: Pharmacological Effects of this compound in Golden Hamsters

| Parameter | Treatment | Observation |

| Plasma Total and LDL-Cholesterol | 0.5-1.5 mg/kg this compound | Dose-dependent reduction |

| Plasma HDL-Cholesterol | 0.5-1.5 mg/kg this compound | No significant effect |

| Cholesterol Absorption | 1 mg/kg this compound (oral) | Markedly inhibited |

| Hepatic Cholesterol Influx | This compound | Markedly decreased (liver accounts for 92% of influx) |

| Intestinal Cholesterol Influx | This compound | Markedly decreased (intestine accounts for 8% of influx) |

| Hepatic Unesterified Cholesterol | This compound | Significantly reduced |

| Hepatic Esterified Cholesterol | This compound | Markedly reduced |

| [125I]-LDL Half-life | This compound | Significantly shortened |

Signaling Pathway and Mechanism of Action

The mechanism by which this compound lowers plasma cholesterol is multifaceted, stemming from its primary inhibition of ACAT. The following diagram illustrates the proposed signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early preclinical evaluation of this compound are provided below. These protocols are based on standard practices of the time and the available information from the referenced studies.

ACAT Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of this compound on ACAT activity in microsomal preparations.

Experimental Workflow:

Caption: Workflow for the in vitro ACAT inhibition assay.

Methodology:

-

Microsome Preparation:

-

Harvest fresh liver or intestinal tissue from the animal model.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and protease inhibitors).

-

Perform a series of centrifugations to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by ultracentrifugation of the supernatant to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a reaction tube, combine the microsomal preparation with a buffer containing bovine serum albumin (BSA).

-

Add varying concentrations of this compound (or vehicle control) and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrates: unlabeled cholesterol and radiolabeled [14C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids from the reaction mixture.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cholesterol Esterification in Cultured Cells (HepG2 and LS180)

This assay measures the effect of this compound on the intracellular esterification of cholesterol in human cell lines.

Methodology:

-

Cell Culture:

-

Culture HepG2 or LS180 cells in appropriate media and conditions until they reach a suitable confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

-

Labeling:

-

Add a radiolabeled precursor for cholesterol esterification, such as [14C]oleic acid complexed to albumin, to the cell culture medium.

-

Incubate the cells for a period to allow for the uptake and incorporation of the radiolabel into cholesteryl esters.

-

-

Lipid Extraction and Analysis:

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and extract the total lipids.

-

Separate the lipids by TLC.

-

Quantify the radioactivity in the cholesteryl ester band.

-

Normalize the results to the total cell protein content.

-

In Vivo Cholesterol Absorption

This experiment assesses the impact of this compound on the absorption of dietary cholesterol in animal models.

Methodology:

-

Animal Preparation:

-

Fast the animals (e.g., rats or hamsters) overnight.

-

-

Dosing:

-

Administer this compound (e.g., 1 mg/kg) or vehicle control orally.

-

-

Administration of Labeled Cholesterol:

-

After a set time, administer a lipid emulsion containing radiolabeled cholesterol (e.g., [14C]cholesterol) and a non-absorbable marker (e.g., [3H]sitosterol) via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points.

-

At the end of the experiment, euthanize the animals and collect the small intestine and liver.

-

-

Analysis:

-

Measure the radioactivity in the plasma, liver, and intestinal contents.

-

Calculate the percentage of cholesterol absorption by comparing the ratio of [14C]cholesterol to [3H]sitosterol in the administered dose and in the collected tissues and plasma.

-

Triton WR-1339-Induced Hyperlipidemia Model

This model is used to assess the effect of this compound on hepatic cholesterol secretion. Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the peripheral uptake of lipoproteins and causing a rapid accumulation of lipids secreted by the liver into the plasma.

Methodology:

-

Animal Preparation:

-

Use fasted animals (e.g., hamsters).

-

-

Treatment:

-

Administer this compound or vehicle control.

-

-

Induction of Hyperlipidemia:

-

Inject Triton WR-1339 intravenously.

-

-

Blood Sampling:

-

Collect blood samples at baseline (before Triton WR-1339 injection) and at several time points after injection.

-

-

Lipid Analysis:

-

Measure the plasma concentrations of total cholesterol and triglycerides at each time point.

-

The rate of increase in plasma lipids after Triton WR-1339 injection is indicative of the hepatic secretion rate. A reduction in this rate in this compound-treated animals suggests decreased hepatic cholesterol secretion.

-

Measurement of [125I]-LDL Half-Life

This experiment provides an indirect measure of LDL receptor activity. A shorter half-life of radiolabeled LDL suggests increased clearance from the circulation, which is often mediated by an upregulation of LDL receptors.

Methodology:

-

Preparation of [125I]-LDL:

-

Isolate LDL from fresh plasma.

-

Label the LDL with 125I using a standard method (e.g., iodine monochloride method).

-

-

Animal Treatment:

-

Treat animals with this compound or vehicle for a specified period.

-

-

Injection of [125I]-LDL:

-

Inject a bolus of [125I]-LDL intravenously into the treated animals.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points after injection.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in the plasma samples.

-

-

Calculation of Half-Life:

-

Plot the plasma radioactivity against time and calculate the half-life of [125I]-LDL from the decay curve. A shorter half-life in the this compound group indicates enhanced clearance.

-

References

An In-depth Technical Guide on the Preclinical Profile of TMP-153

Disclaimer: This document summarizes the currently available preclinical data for TMP-153 based on published scientific literature. No dedicated, publicly accessible toxicology or comprehensive safety reports were identified. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete safety assessment.

Introduction

This compound, chemically identified as N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in intestinal cholesterol absorption and the assembly of lipoproteins in the liver. By inhibiting ACAT, this compound has been investigated for its potential as a cholesterol-lowering agent. This guide provides a technical overview of its mechanism of action, preclinical efficacy, and the limited safety-related information available from these studies.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme ACAT, which is found in two isoforms, ACAT1 and ACAT2. These enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This inhibition has two primary consequences:

-

In the Intestine: Inhibition of ACAT in enterocytes of the small intestine blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream.

-

In the Liver: In hepatocytes, ACAT inhibition decreases the esterification of cholesterol, which in turn reduces the cholesterol content available for packaging into very-low-density lipoproteins (VLDL). This can lead to an upregulation of LDL receptors on the surface of liver cells, increasing the clearance of LDL-cholesterol from the plasma.[1]

The inhibition of intestinal ACAT by this compound has been described as non-competitive in rats.[2]

Caption: Mechanism of this compound in reducing cholesterol absorption in an enterocyte.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo potency of this compound as reported in preclinical studies.

| Target | System/Cell Line | Species | IC₅₀ | Reference |

| Hepatic ACAT | Microsomes | Various | ~5-10 nM | [2][3] |

| Intestinal ACAT | Microsomes | Various | ~5-10 nM | [2][3] |

| Intestinal ACAT | Microsomes | Golden Hamster | 2.3 nM | [2] |

| Cholesterol Esterification | LS180 (Colon Adenocarcinoma) | Human | 150 nM | [2] |

| Cholesterol Esterification | HepG2 (Hepatoma) | Human | 330 nM | [2] |

| Species | Diet | Effect | ED₅₀ | Reference |

| Rat | Cholesterol-fed | Plasma Cholesterol Reduction | 0.25 mg/kg/day | [2] |

| Golden Hamster | Stock | Plasma Cholesterol Reduction | 0.81 mg/kg/day | [2] |

| Golden Hamster | Cholesterol-fed | Plasma Cholesterol Reduction | 8.01 mg/kg/day | [2] |

Experimental Protocols

Details of the methodologies from the key cited studies are provided below.

-

Source: Microsomes were prepared from the liver and small intestine of various animal species.

-

Substrate: The reaction was initiated by adding [¹⁴C]oleoyl-CoA to the microsomal preparation.

-

Incubation: The mixture was incubated to allow for the enzymatic formation of radiolabeled cholesteryl oleate.

-

Extraction: Lipids were extracted from the reaction mixture using a chloroform/methanol solvent system.

-

Analysis: The amount of formed cholesteryl [¹⁴C]oleate was quantified using thin-layer chromatography (TLC) to separate the lipid classes, followed by scintillation counting.

-

IC₅₀ Determination: The concentration of this compound required to inhibit the ACAT activity by 50% was calculated from the dose-response curves.

-

Cell Lines: Human colonic adenocarcinoma cells (LS180) and human hepatoma cells (HepG2) were used.[2]

-

Protocol: Cells were incubated with a medium containing [¹⁴C]oleic acid complexed to bovine serum albumin (BSA) in the presence of varying concentrations of this compound.

-

Lipid Extraction and Analysis: Cellular lipids were extracted, and the amount of radiolabeled cholesteryl esters was determined by TLC and scintillation counting to assess the rate of cholesterol esterification.

-

IC₅₀ Calculation: The concentration of this compound that caused a 50% reduction in cholesterol esterification was determined.

-

Animal Models: Male Sprague-Dawley rats and Golden Syrian hamsters were used.

-

Diet: Animals were fed either a standard chow diet or a high-cholesterol diet.

-

Drug Administration: this compound was administered as a dietary admixture for a specified period.

-

Plasma Analysis: At the end of the treatment period, blood samples were collected to measure plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol using standard enzymatic assays.[1]

-

ED₅₀ Calculation: The effective dose required to reduce plasma cholesterol by 50% was calculated based on the dose-response relationship.[2]

Caption: Workflow for determining the in vivo hypocholesterolemic efficacy of this compound.

Safety and Tolerability Profile (from Efficacy Studies)

While no formal toxicology studies are publicly available, the pharmacology reports provide some limited insights into the safety profile of this compound at pharmacologically active doses.

-

Lipid Profile Selectivity: In Golden hamsters, this compound dose-dependently reduced total and LDL-cholesterol without affecting HDL-cholesterol levels at doses between 0.5-1.5 mg/kg.[1]

-

Gastrointestinal Effects: Oral administration of this compound at 1 mg/kg in rats markedly inhibited cholesterol absorption without affecting lymph flow or triglyceride absorption.[2]

-

Hepatobiliary Function: In hamsters on a stock diet, this compound did not affect bile flow or the biliary secretion of bile acids and lipids.[2]

It is critical to note that these observations are ancillary findings from efficacy studies and do not substitute for formal safety and toxicology assessments, which would investigate a broader range of potential adverse effects at higher doses and for longer durations. Information regarding acute toxicity (e.g., LD₅₀), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity is not available in the public domain.

Conclusion

This compound is a potent ACAT inhibitor with demonstrated efficacy in reducing plasma cholesterol levels in preclinical animal models. Its mechanism of action is well-defined, involving the inhibition of cholesterol esterification in the intestine and liver. The available data suggest a specific pharmacological effect on cholesterol metabolism. However, a comprehensive toxicology and safety profile for this compound has not been publicly documented. Further investigation through dedicated toxicology studies following regulatory guidelines would be required to fully characterize its safety for any potential clinical development.

References

- 1. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for TMP-153, a Potent ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of TMP-153, a potent and non-competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The provided methodologies are essential for researchers investigating cholesterol metabolism, developing novel anti-atherosclerotic therapies, and characterizing the effects of ACAT inhibition in various cell-based and cell-free systems.

Introduction

N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea (this compound) is a powerful inhibitor of both ACAT1 and ACAT2, enzymes responsible for the esterification of intracellular cholesterol.[1][2][3] By blocking this process, this compound effectively reduces the synthesis of cholesteryl esters, a key step in the formation of foam cells associated with atherosclerotic plaques.[3] In vitro studies have demonstrated that this compound inhibits hepatic and intestinal ACAT with high potency.[1][4] The primary mechanism of action involves the reduction of cholesterol esterification, leading to a decrease in hepatic cholesterol secretion and an increase in the expression of LDL receptors on the cell surface.[2]

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| System | Enzyme/Process Inhibited | IC50 Value |

| Golden Hamster Intestinal Microsomes | Intestinal ACAT | 2.3 nM[1] |

| Various Animal Tissues | Hepatic and Intestinal ACAT | ~5-10 nM[1][4] |

| Human Colonic Adenocarcinoma Cells (LS180) | Cholesterol Esterification | 150 nM[1] |

| Human Hepatoma Cells (HepG2) | Cholesterol Esterification | 330 nM[1] |

Experimental Protocols

Two key in vitro assays are detailed below to assess the inhibitory potential of this compound on ACAT activity.

Cell-Free ACAT Enzymatic Assay using Microsomes

This protocol outlines the measurement of ACAT activity in isolated liver microsomes, providing a direct assessment of enzyme inhibition by this compound.

Materials:

-

Liver tissue (e.g., from rat or hamster)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA)

-

Microsome isolation kit or standard ultracentrifugation equipment

-

Protein quantification assay (e.g., BCA assay)

-

Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)

-

[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

-

Bovine Serum Albumin (BSA)

-

Unlabeled cholesterol

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid 80:20:1 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue homogenates by differential centrifugation. A standard method involves centrifuging the homogenate at 9,000 x g to remove larger cellular components, followed by ultracentrifugation of the supernatant at 100,000 x g to pellet the microsomes.[5]

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a BCA assay or a similar method.[5]

-

Assay Setup: In microcentrifuge tubes, combine 50 µg of microsomal protein with 1 mg of BSA and 50 nmol of cholesterol.[5] Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.

-

Pre-incubation: Pre-incubate the mixture for 30 minutes at 37°C.[5]

-

Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol (2:1 v/v) solution.[6] Vortex thoroughly to extract the lipids.

-

Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesteryl esters from free fatty acids.

-

Quantification: Visualize the separated lipids (e.g., using iodine vapor or autoradiography). Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cholesterol Esterification Assay in HepG2 Cells

This protocol describes the assessment of this compound's effect on cholesterol esterification within a cellular context using the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

6-well plates

-

This compound stock solution (in DMSO)

-

[¹⁴C]oleic acid or a fluorescent cholesterol probe

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Lipid extraction solvents (chloroform:methanol 2:1 v/v)

-

TLC plates and developing solvent

-

Scintillation counter and scintillation fluid or fluorescence plate reader

-

Protein quantification assay

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.[7]

-

Compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (or DMSO as a vehicle control). Incubate for a specified duration (e.g., 6-24 hours).[7]

-

Labeling: Add [¹⁴C]oleic acid to the medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized cholesteryl esters.[8]

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells. Extract the total lipids from the cell lysate using a chloroform:methanol solution.[9]

-

Analysis: Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting as described in the cell-free assay protocol.

-

Data Normalization and Analysis: Normalize the cholesteryl ester counts to the total protein content of each well. Calculate the percentage of inhibition and the IC50 value for this compound as described previously.

Mandatory Visualizations

Experimental Workflow for Cell-Based Cholesterol Esterification Assay

Caption: Workflow for assessing this compound's effect on cellular cholesterol esterification.

Signaling Pathway of Cholesterol Metabolism and ACAT Inhibition

Caption: this compound inhibits ACAT, leading to altered cholesterol homeostasis.

References

- 1. This compound, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rutin and Quercetin Decrease Cholesterol in HepG2 Cells but Not Plasma Cholesterol in Hamsters by Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Tofacitinib, a Selective JAK3/JAK1 Inhibitor, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals